![molecular formula C12H9FN2O4S B14261505 4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 253801-31-9](/img/structure/B14261505.png)
4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluoro-substituted cyclohexadienone moiety linked to a hydrazinyl group, which is further connected to a benzene sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-substituted Cyclohexadienone: This step involves the fluorination of a cyclohexadienone precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Hydrazone Formation: The fluoro-substituted cyclohexadienone is then reacted with hydrazine or a hydrazine derivative to form the corresponding hydrazone.
Sulfonation: The hydrazone intermediate is further reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce the benzene sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted cyclohexadienone moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. Additionally, its unique structure allows it to interact with cellular membranes and proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzenesulfonic acid
- 4-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzenesulfonic acid
Uniqueness
4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated analogs.
Propiedades
Número CAS |
253801-31-9 |
|---|---|
Fórmula molecular |
C12H9FN2O4S |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
4-[(3-fluoro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H9FN2O4S/c13-11-7-9(3-6-12(11)16)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19) |
Clave InChI |
OPXQMSCIPNTCSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


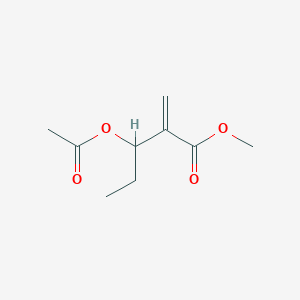

![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
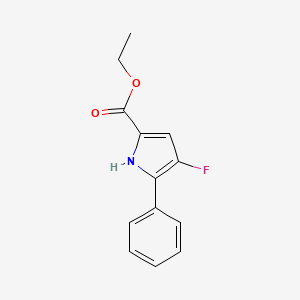
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
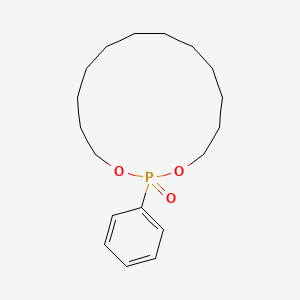
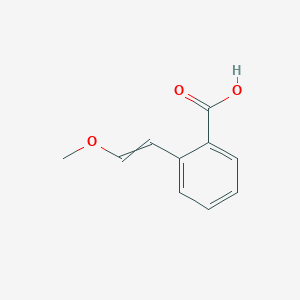

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)

![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

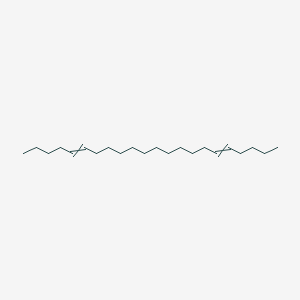
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
